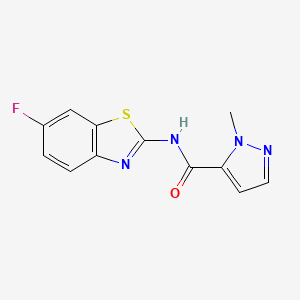

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FBMPC, is a compound belonging to the pyrazole class of molecules. It is a small molecule that has been studied extensively in recent years due to its wide range of potential applications in the field of medicinal chemistry. FBMPC has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, FBMPC has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.

Applications De Recherche Scientifique

Anticancer Agent

Benzothiazole derivatives, including “N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide”, have shown promise as potential anticancer agents . They have been found to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Anti-inflammatory Agent

These compounds have also demonstrated anti-inflammatory properties . They have been observed to decrease the activity of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) .

Inhibition of Cell Migration

Benzothiazole derivatives have been found to hinder cell migration, which is a key process in the spread of cancer . This could potentially make them useful in preventing metastasis in cancer patients .

Antioxidant

Thiazole derivatives, which include benzothiazole compounds, have been found to exhibit antioxidant properties . This could potentially make them useful in the treatment of diseases caused by oxidative stress .

Analgesic

Thiazole derivatives have also been found to exhibit analgesic (pain-relieving) properties . This could potentially make them useful in the treatment of conditions involving chronic pain .

Antimicrobial

Thiazole derivatives have been found to exhibit antimicrobial properties . This could potentially make them useful in the treatment of various bacterial infections .

Antifungal

Thiazole derivatives have been found to exhibit antifungal properties . This could potentially make them useful in the treatment of various fungal infections .

Antiviral

Thiazole derivatives have been found to exhibit antiviral properties . This could potentially make them useful in the treatment of various viral infections .

Mécanisme D'action

Target of Action

The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is the cyclooxygenase enzymes, specifically COX-1 . Cyclooxygenase enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

This compound interacts with its targets, the COX-1 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway. Under normal conditions, arachidonic acid is converted to prostaglandins by the action of COX enzymes. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .

Result of Action

The inhibition of COX-1 by N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4OS/c1-17-9(4-5-14-17)11(18)16-12-15-8-3-2-7(13)6-10(8)19-12/h2-6H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDXTLXUOMZFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530091.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6530094.png)

![N-(4-ethoxyphenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530096.png)

![N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530100.png)

![N-(2,5-dimethoxyphenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530103.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6530119.png)

![N-(1,3-benzothiazol-2-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530121.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530135.png)

![N-(4-acetamidophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530138.png)

![N-ethyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530140.png)

![N-[(2,6-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530156.png)

![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)